molecular formula C21H26ClNO3 B14049772 Fmoc-(r)-2-(aminomethyl)-3-methylbutan-1-ol hcl

Fmoc-(r)-2-(aminomethyl)-3-methylbutan-1-ol hcl

Cat. No.: B14049772
M. Wt: 375.9 g/mol
InChI Key: UMLLUMNNWDBATE-XFULWGLBSA-N
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Description

Fmoc-®-2-(aminomethyl)-3-methylbutan-1-ol hydrochloride is a compound that belongs to the family of Fmoc-protected amino alcohols. The Fmoc group, or 9-fluorenylmethyloxycarbonyl, is a common protecting group used in peptide synthesis. This compound is particularly useful in the synthesis of peptides and other complex molecules due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-®-2-(aminomethyl)-3-methylbutan-1-ol hydrochloride typically involves the protection of the amine group with the Fmoc group. This can be achieved through a reaction with Fmoc chloride in the presence of a base such as sodium carbonate in an organic solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods

Industrial production of Fmoc-®-2-(aminomethyl)-3-methylbutan-1-ol hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Fmoc-®-2-(aminomethyl)-3-methylbutan-1-ol hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The amine group can undergo substitution reactions with various electrophiles to form new amide or ester bonds.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Bases: Sodium carbonate (Na2CO3), triethylamine (TEA).

    Solvents: Dichloromethane (DCM), methanol (MeOH).

Major Products

The major products formed from these reactions include:

    Oxidation: Formation of the corresponding aldehyde or ketone.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of new amide or ester derivatives.

Scientific Research Applications

Fmoc-®-2-(aminomethyl)-3-methylbutan-1-ol hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used in the synthesis of peptides and other complex molecules due to its stability and ease of removal.

    Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.

    Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.

    Industry: Applied in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of Fmoc-®-2-(aminomethyl)-3-methylbutan-1-ol hydrochloride involves the protection of the amine group with the Fmoc group. This protection prevents unwanted side reactions during peptide synthesis and allows for the selective deprotection of the amine group under mild conditions. The Fmoc group is typically removed using a base such as piperidine, which cleaves the Fmoc group and regenerates the free amine .

Comparison with Similar Compounds

Similar Compounds

    Fmoc-protected amino acids: These compounds also contain the Fmoc group and are used in peptide synthesis.

    Boc-protected amino acids: These compounds use the t-butyloxycarbonyl (Boc) group as a protecting group instead of the Fmoc group.

Uniqueness

Fmoc-®-2-(aminomethyl)-3-methylbutan-1-ol hydrochloride is unique due to its specific structure, which includes a chiral center and a hydroxyl group. This makes it particularly useful in the synthesis of complex peptides and other molecules where stereochemistry and functional group compatibility are important .

Properties

Molecular Formula

C21H26ClNO3

Molecular Weight

375.9 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2R)-2-(hydroxymethyl)-3-methylbutyl]carbamate;hydrochloride

InChI

InChI=1S/C21H25NO3.ClH/c1-14(2)15(12-23)11-22-21(24)25-13-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20;/h3-10,14-15,20,23H,11-13H2,1-2H3,(H,22,24);1H/t15-;/m1./s1

InChI Key

UMLLUMNNWDBATE-XFULWGLBSA-N

Isomeric SMILES

CC(C)[C@H](CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)CO.Cl

Canonical SMILES

CC(C)C(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)CO.Cl

Origin of Product

United States

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